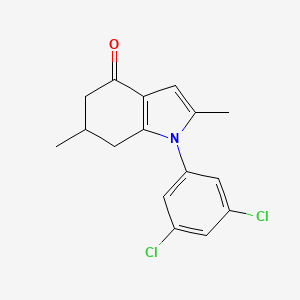

![molecular formula C13H9N3O4S2 B2887082 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid CAS No. 299921-67-8](/img/structure/B2887082.png)

3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

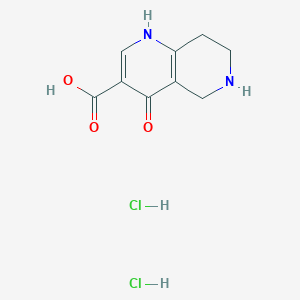

“3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid” is a chemical compound. It is a derivative of benzothiadiazole and benzoic acid . The molecular formula of this compound is C13H9N3O4S2.

Molecular Structure Analysis

The molecular weight of “3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid” is 335.35. The structure includes a benzothiadiazole ring, which is a heterocyclic compound containing nitrogen and sulfur atoms .Scientific Research Applications

Organic Electronics

3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid: derivatives are significant in the field of organic electronics. They are used as acceptor units in the development of photoluminescent compounds for organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors . Their strong electron-withdrawing ability improves the electronic properties of organic materials, making them crucial for molecular construction in electronic devices.

Medicinal Chemistry

In medicinal chemistry, this compound’s derivatives serve as building blocks for synthesizing various bioactive molecules. They have been identified as potent inhibitors for specific enzymes like aldo-keto reductase AKR1C3, which is a target of interest in breast and prostate cancer research . This highlights their potential in the design of new therapeutic agents.

Industrial Applications

The benzothiadiazole core is extensively used in the industrial synthesis of larger molecules and conductive polymers. It’s involved in Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating materials with specific electrical properties . This is particularly relevant in the production of semiconductors and other components for electronic devices.

Analytical Chemistry

In analytical chemistry, derivatives of 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid are used as reagents and standards in various chemical analyses. They help in the quantification and identification of substances within a sample, playing a critical role in quality control and research laboratories .

Material Science

This compound is integral in material science for the development of new materials with enhanced properties. Its derivatives are used to modify surface characteristics, create new polymer blends, and improve material performance in terms of strength, durability, and resistance to environmental factors .

Mechanism of Action

Target of Action

A structurally similar compound, [(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-phenylacetic acid, has been used in proteomics research Proteomics involves the large-scale study of proteins, particularly their structures and functions

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other benzothiadiazol compounds, it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .

Pharmacokinetics

Its molecular weight (34938 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

properties

IUPAC Name |

3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O4S2/c17-13(18)8-3-1-4-9(7-8)16-22(19,20)11-6-2-5-10-12(11)15-21-14-10/h1-7,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXRAURQKQCJIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(4,5-dimethoxy-2-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetate](/img/structure/B2886999.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2887003.png)

![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2887007.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)

![methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate](/img/structure/B2887019.png)

![1-[(4-fluorophenyl)methyl]-3,9-dimethyl-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2887020.png)

![N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide](/img/structure/B2887022.png)